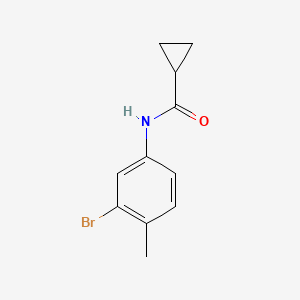

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide

Übersicht

Beschreibung

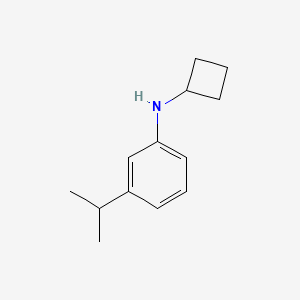

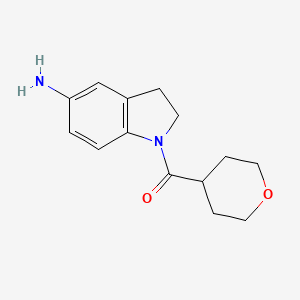

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, also known as BMPCC, is a cyclopropanecarboxamide derivative of an aromatic bromo-methylphenyl group. It is an organic compound with a molecular formula of C10H10BrNO2. BMPCC is an important intermediate in the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

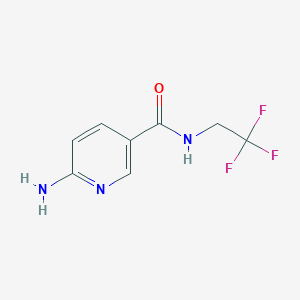

SSR180711, a compound structurally related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has been found to exhibit significant pharmacological effects. It acts as a selective α7 nicotinic receptor partial agonist. This compound has been shown to enhance episodic memory in animal models and demonstrates potential for the treatment of cognitive symptoms of schizophrenia, also displaying antidepressant-like properties. This is particularly notable given the high prevalence of depressive symptoms in schizophrenic patients (Pichat et al., 2007).

Antinociceptive Activities

Another study investigated the antinociceptive activities of enaminone compounds structurally similar to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide. One of the compounds studied, E139, exhibited significant antinociceptive activity in both the formalin and hot plate tests in mice, indicating potential applications in pain management. The action is reported to be dependent on GABA receptors, suggesting a mechanism of action for these compounds (Masocha, Kombian, & Edafiogho, 2016).

Role in Disease Modification

HWA 486, an isoxazol derivative closely related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has shown disease-modifying action in adjuvant arthritis of the Lewis rat. It has properties akin to immunosuppressive agents, can prevent the onset of the disease when therapy is initiated early, and reduce the degree of inflammation, highlighting its potential as an anti-inflammatory and immunomodulatory agent (Bartlett & Schleyerbach, 1985).

Potential Anti-diabetic and Antibacterial Effects

A study on N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, another compound with structural similarities to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, revealed potential as an anti-diabetic compound. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various bacterial strains, indicating its potential in treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).

Neuroprotective Effects

A novel compound, structurally akin to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, demonstrated protective effects against Alzheimer's disease. This compound, a glycogen synthase kinase-3β inhibitor, improved learning and memory dysfunction in a rat model of Alzheimer's disease and exerted antioxidant and antiapoptotic effects, indicating potential for therapeutic application in neurodegenerative disorders (Ding et al., 2021).

Eigenschaften

IUPAC Name |

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCUSUOMFQRKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)

![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)